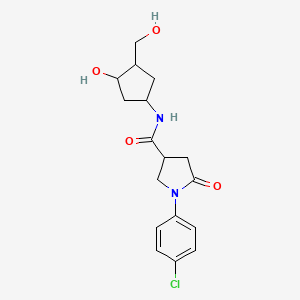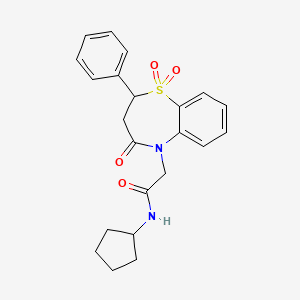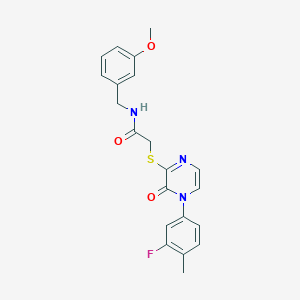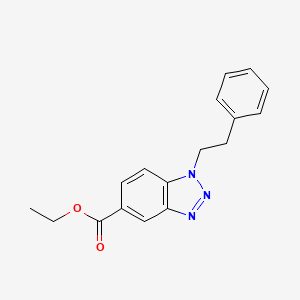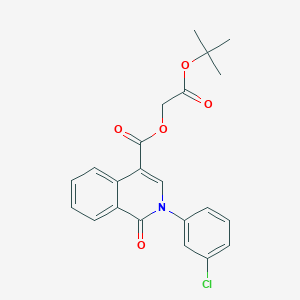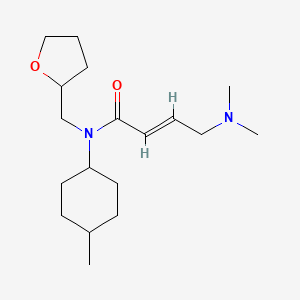
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize a compound. This can include the types of reactions used, the conditions under which the reactions were carried out, and the yields of the reactions .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. This can be done using a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational methods .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions needed for the reactions, the products of the reactions, and the mechanisms of the reactions .
Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, and reactivity .
Applications De Recherche Scientifique
Metabolic Studies
The metabolic processes of related oxadiazole compounds have been studied in vitro using hepatic microsomal systems. For instance, 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, a dipeptidyl peptidase-4 inhibitor, was investigated, revealing the formation of six metabolites, primarily through hydroxylation and carbonyl reduction (Yoo et al., 2008).
Antimicrobial Activity
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound structurally similar to the one , demonstrated significant antimicrobial activity. The synthesis of this compound involved cyclization of a hydrazide acid group into a 1,3,4-oxadiazole nucleus, resulting in enhanced antimicrobial properties (Salimon et al., 2011).
Anticancer Potential
Several studies have investigated the anticancer potential of 1,3,4-oxadiazole derivatives. For example, compounds containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies found that certain derivatives exhibited considerable anticancer activity, highlighting the therapeutic potential of 1,3,4-oxadiazole compounds (Kaya et al., 2016).
Sensing Applications
Thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential as aniline sensors. Their fluorescence quenching properties in the presence of aniline suggest applications in detecting aniline via fluorescence quenching (Naik et al., 2018).
Organic Light Emitting Diodes (OLEDs)
1,3,4-oxadiazole derivatives have been used in the development of organic light emitting diodes (OLEDs). The study of 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids incorporating pyridine units revealed their potential in enhancing electron injection and efficiency in OLEDs with aluminium cathodes (Oyston et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-11-6-2-1-5-10(11)13-16-17-14(20-13)21-9-12(19)18-7-3-4-8-18/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOWSDFCOMNVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329246 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
459846-32-3 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)
![N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2631468.png)
![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2631469.png)
![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)
